

# Dibenzofuran-2-carboxaldehyde chemical properties and reactivity

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## Compound of Interest

Compound Name: Dibenzofuran-2-carboxaldehyde

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An In-depth Technical Guide on **Dibenzofuran-2-carboxaldehyde**: Chemical Properties and Reactivity

## Introduction

**Dibenzofuran-2-carboxaldehyde** is a heterocyclic aromatic compound featuring a dibenzofuran core functionalized with an aldehyde group.<sup>[1]</sup> This structure, combining a rigid,  $\pi$ -conjugated system with a reactive aldehyde moiety, makes it a valuable intermediate and building block in various fields of chemical research.<sup>[1]</sup> It is particularly significant in organic synthesis and medicinal chemistry, where it serves as a precursor for more complex molecules with potential therapeutic activities.<sup>[1][2]</sup> The dibenzofuran scaffold itself is a "privileged structure" found in numerous biologically active molecules, exhibiting properties ranging from antibacterial to neuroprotective.<sup>[2][3]</sup> This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental considerations for **Dibenzofuran-2-carboxaldehyde**, aimed at researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

**Dibenzofuran-2-carboxaldehyde** is typically an off-white or white to pale yellow solid powder.<sup>[1][4]</sup> It is stable under an inert atmosphere at room temperature but is noted to be air-sensitive.<sup>[5]</sup> Key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	5397-82-0	[6]
Molecular Formula	C <sub>13</sub> H <sub>8</sub> O <sub>2</sub>	[6]
Molecular Weight	196.20 g/mol	[6]
IUPAC Name	dibenzo[b,d]furan-2-carbaldehyde	[6]
Physical Form	Solid	
Melting Point	74°C	[4]
Purity (Typical)	97-98%	[4]
Storage Conditions	Inert atmosphere, room temperature	[5]

## Spectroscopic Data

Characterization of **Dibenzofuran-2-carboxaldehyde** is typically performed using standard spectroscopic techniques.

- Mass Spectrometry (MS): GC-MS analysis shows a molecular ion peak at  $m/z$  196, corresponding to the molecular weight of the compound.[6]
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are crucial for structural confirmation. The spectra would show characteristic signals for the aromatic protons of the dibenzofuran core and a distinct downfield signal for the aldehyde proton.
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the aldehyde group, typically in the region of 1680-1700 cm<sup>-1</sup>, as well as bands corresponding to the aromatic C-H and C=C bonds.

## Reactivity and Synthetic Applications

The reactivity of **dibenzofuran-2-carboxaldehyde** is dominated by the aldehyde functional group and the aromatic dibenzofuran ring system. It serves as a versatile starting material for a

wide range of chemical transformations.

## Reactions of the Aldehyde Group

The aldehyde group is highly reactive and participates in numerous classical organic reactions.

- **Oxidation:** The aldehyde can be oxidized to the corresponding carboxylic acid, dibenzofuran-2-carboxylic acid, using standard oxidizing agents.
- **Reduction:** The aldehyde can be reduced to the corresponding alcohol, (dibenzofuran-2-yl)methanol, using reducing agents like sodium borohydride ( $\text{NaBH}_4$ ).
- **Reductive Amination:** It undergoes reductive amination with primary or secondary amines in the presence of a reducing agent (e.g.,  $\text{NaBH}_4$ ) to form N-substituted dibenzofuranylmethyl amines.<sup>[7]</sup> This is a standard one-pot procedure involving the initial formation of an imine, which is then reduced in situ.<sup>[7]</sup>
- **Condensation Reactions:** The aldehyde reacts with various nucleophiles in condensation reactions. For example, it can react with active methylene compounds in Knoevenagel condensations or with amines to form imines.<sup>[7]</sup> It has also been used in Morita-Baylis-Hillman (MBH) reactions with activated olefins.<sup>[7]</sup>
- **Homoisoflavonoid Synthesis:** It has been reacted with methyl acrylate in the synthesis of homoisoflavonoids, which have been screened for antimycobacterial activity.<sup>[2]</sup>

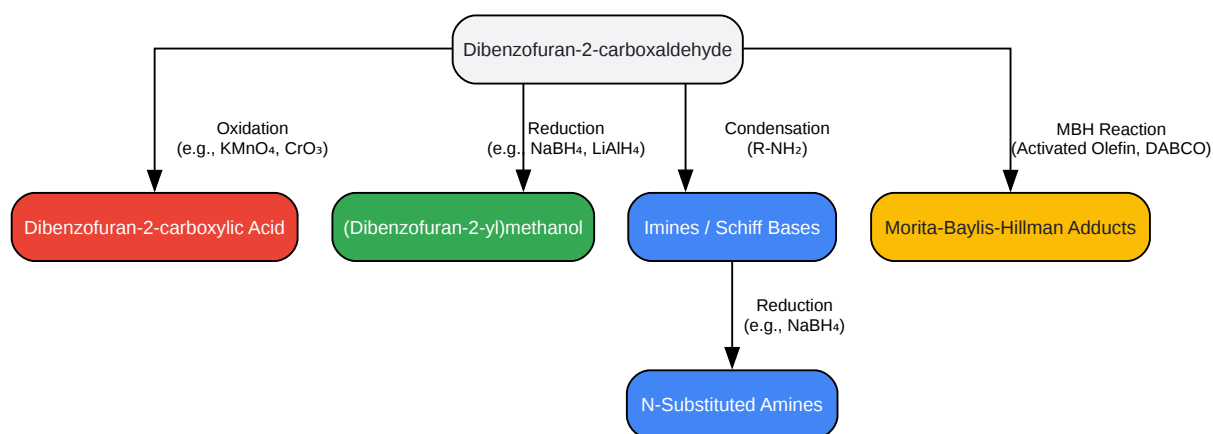
## Reactions Involving the Dibenzofuran Ring

The dibenzofuran ring system can undergo electrophilic substitution, although the reactivity is influenced by the deactivating effect of the aldehyde group. The core structure is also subject to oxidative degradation under certain conditions. Fungi and bacteria have been shown to oxidize the dibenzofuran ring to form dihydroxy-dihydrodibenzofuran derivatives.<sup>[8]</sup>

## Applications in Drug Discovery

The dibenzofuran scaffold is of significant interest in medicinal chemistry.<sup>[3]</sup> **Dibenzofuran-2-carboxaldehyde** is a key starting material for synthesizing derivatives that are evaluated for various biological activities. For instance, N-dibenzofuranylmethyl-substituted phenethylamines

derived from this aldehyde have been investigated as 5-HT<sub>2</sub> receptor partial agonists, which are of interest for treating conditions like schizophrenia.[7][9]



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Caption: Key chemical transformations of **Dibenzofuran-2-carboxaldehyde**.

## Experimental Protocols

Detailed experimental procedures are critical for reproducible research. The following are representative protocols for the synthesis and a key reaction of **dibenzofuran-2-carboxaldehyde** based on established methods mentioned in the literature.

### Protocol 1: Synthesis via Formylation of Dibenzofuran (Vilsmeier-Haack Reaction)

The formylation of dibenzofuran is a common method for synthesizing **dibenzofuran-2-carboxaldehyde**.<sup>[1]</sup> The Vilsmeier-Haack reaction is a widely used protocol for this transformation.

Materials:

- Dibenzofuran

- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent
- Sodium acetate solution (aqueous)
- Sodium bicarbonate solution (aqueous)
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for chromatography
- Hexane and Ethyl Acetate for chromatography

Procedure:

- In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve dibenzofuran in the chosen solvent (e.g., DCE).
- Cool the flask to  $0^\circ\text{C}$  in an ice bath.
- Slowly add phosphorus oxychloride ( $\text{POCl}_3$ ) to N,N-dimethylformamide (DMF) at  $0^\circ\text{C}$  to pre-form the Vilsmeier reagent.
- Add the Vilsmeier reagent dropwise to the solution of dibenzofuran while maintaining the temperature at  $0^\circ\text{C}$ .
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.
- Cool the reaction mixture and carefully pour it into a beaker of crushed ice and aqueous sodium acetate solution to hydrolyze the intermediate.
- Stir vigorously until the hydrolysis is complete.

- Extract the aqueous mixture with dichloromethane.
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **dibenzofuran-2-carboxaldehyde**.



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Caption: General workflow for the synthesis of **Dibenzofuran-2-carboxaldehyde**.

## Protocol 2: Reductive Amination with a Primary Amine

This is a standard one-pot procedure for synthesizing N-substituted amine derivatives.[7]

Materials:

- **Dibenzofuran-2-carboxaldehyde**
- A primary amine (e.g., 4-bromo-2,5-dimethoxyphenethylamine)
- Methanol (MeOH) as solvent
- Sodium borohydride ( $\text{NaBH}_4$ )
- Hydrochloric acid (HCl) in ether or dioxane (for salt formation)
- Diethyl ether

Procedure:

- Dissolve **dibenzofuran-2-carboxaldehyde** and the primary amine (1.0-1.2 equivalents) in methanol in a round-bottom flask.
- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the formation by TLC.
- Cool the reaction mixture to 0°C using an ice bath.
- Slowly add sodium borohydride ( $\text{NaBH}_4$ ) in small portions. Be cautious of gas evolution.
- After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours or until the imine is fully consumed (as monitored by TLC).
- Quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with an organic solvent like ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent to obtain the crude amine product.
- For purification and characterization as a hydrochloride salt, dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether or dioxane.
- Collect the precipitated hydrochloride salt by filtration, wash with cold ether, and dry under vacuum.

## Safety and Handling

**Dibenzofuran-2-carboxaldehyde** is considered hazardous.[5] It is harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[5] All handling should be performed in a well-ventilated fume hood.[5] The compound is

air-sensitive and should be stored under an inert atmosphere.[5] Incompatible materials include strong oxidizing agents.[5]

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